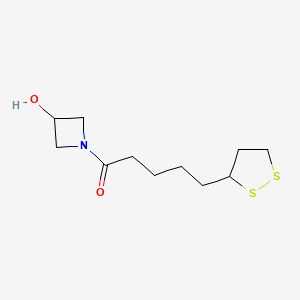
5-(1,2-Dithiolan-3-yl)-1-(3-hydroxyazetidin-1-yl)pentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,2-Dithiolan-3-yl)-1-(3-hydroxyazetidin-1-yl)pentan-1-one, also known as DT-010, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to exhibit promising pharmacological effects in various preclinical studies, making it a potential candidate for drug development.
Mécanisme D'action
5-(1,2-Dithiolan-3-yl)-1-(3-hydroxyazetidin-1-yl)pentan-1-one exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme responsible for the production of pro-inflammatory prostaglandins. 5-(1,2-Dithiolan-3-yl)-1-(3-hydroxyazetidin-1-yl)pentan-1-one also inhibits the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
5-(1,2-Dithiolan-3-yl)-1-(3-hydroxyazetidin-1-yl)pentan-1-one has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 5-(1,2-Dithiolan-3-yl)-1-(3-hydroxyazetidin-1-yl)pentan-1-one also inhibits the migration and invasion of cancer cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-(1,2-Dithiolan-3-yl)-1-(3-hydroxyazetidin-1-yl)pentan-1-one in lab experiments is its high potency and specificity. It has been shown to exhibit pharmacological effects at low concentrations, making it a potential candidate for drug development. However, one of the limitations of using 5-(1,2-Dithiolan-3-yl)-1-(3-hydroxyazetidin-1-yl)pentan-1-one in lab experiments is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 5-(1,2-Dithiolan-3-yl)-1-(3-hydroxyazetidin-1-yl)pentan-1-one. One potential direction is to investigate its potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to study the pharmacokinetics and toxicity of 5-(1,2-Dithiolan-3-yl)-1-(3-hydroxyazetidin-1-yl)pentan-1-one in vivo, which is essential for its development as a drug candidate. Additionally, further research is needed to understand the mechanism of action of 5-(1,2-Dithiolan-3-yl)-1-(3-hydroxyazetidin-1-yl)pentan-1-one and its potential interactions with other drugs.
Méthodes De Synthèse
5-(1,2-Dithiolan-3-yl)-1-(3-hydroxyazetidin-1-yl)pentan-1-one can be synthesized using a multistep process, which involves the reaction of 3-hydroxyazetidine with 1,2-dithiolane-3-thione followed by the addition of 1-bromo-5-chloropentane. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
5-(1,2-Dithiolan-3-yl)-1-(3-hydroxyazetidin-1-yl)pentan-1-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-metastatic effects in various preclinical studies. 5-(1,2-Dithiolan-3-yl)-1-(3-hydroxyazetidin-1-yl)pentan-1-one has also been found to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
5-(dithiolan-3-yl)-1-(3-hydroxyazetidin-1-yl)pentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2S2/c13-9-7-12(8-9)11(14)4-2-1-3-10-5-6-15-16-10/h9-10,13H,1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGJQJBQVUTSFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)N2CC(C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,2-Dithiolan-3-yl)-1-(3-hydroxyazetidin-1-yl)pentan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


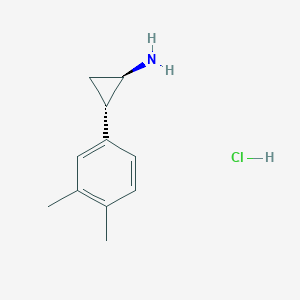
![N-cyclohexyl-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2394194.png)
![[3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2394195.png)
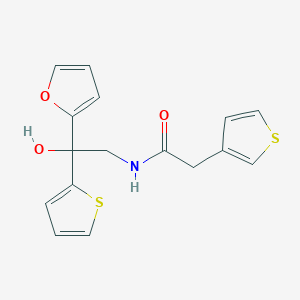
![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B2394197.png)
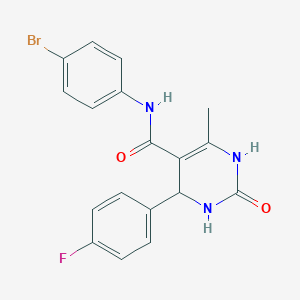
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2394201.png)
![N-[2-(1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2394202.png)
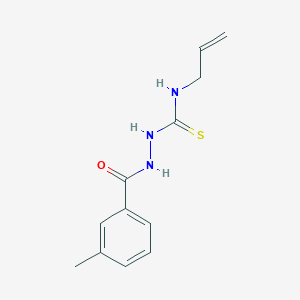

![N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2394211.png)

![4-Nitrobenzoic acid [6-[[(4-methyl-2-pyrimidinyl)thio]methyl]-4-oxo-3-pyranyl] ester](/img/structure/B2394213.png)